molecular formula C12H9ClF3NO B2952333 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide CAS No. 1334148-02-5

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide

Cat. No.: B2952333
CAS No.: 1334148-02-5
M. Wt: 275.66
InChI Key: HNYXPQOLWIRGJN-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide is a chloroacetamide derivative featuring a propargyl (prop-2-yn-1-yl) linker and a trifluoromethylphenyl substituent. This compound is structurally distinct due to the combination of a reactive chloroacetamide core, a triple bond in the propargyl group, and the electron-withdrawing trifluoromethyl group on the aromatic ring.

Properties

IUPAC Name

2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO/c13-8-11(18)17-6-2-4-9-3-1-5-10(7-9)12(14,15)16/h1,3,5,7H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYXPQOLWIRGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)phenylacetylene and 2-chloroacetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-(trifluoromethyl)phenylacetylene is reacted with 2-chloroacetamide in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide is a synthetic organic compound with the molecular formula C12H9ClF3NOC_{12}H_{9}ClF_{3}NO and a molecular weight of approximately 275.65 g/mol. It contains a chloro group, a trifluoromethyl group, and an acetamide functional group, classifying it as a member of the acetamide class. The compound's unique structure allows for various chemical interactions, making it of interest in pharmaceutical and industrial applications.

Potential Applications

  • The compound may be used in the synthesis of complex molecules . The presence of multiple functional groups allows for selective reactions, making it a versatile building block in organic synthesis.
  • It may be used in material science . The trifluoromethyl group can modify the compound's physical properties, such as solubility and thermal stability, which is useful in creating new materials.
  • It may be used for pharmaceutical research . Preliminary studies suggest potential biological activities, but further research is needed to fully understand its pharmacological profile and therapeutic potential.

Reactions

This compound can undergo several chemical reactions, which are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications. The synthesis of this compound typically involves several steps that can be optimized for yield and purity depending on laboratory conditions.

Interaction Studies

Interaction studies have provided insights into the compound's binding affinities with various biological targets. These studies typically involve computational modeling, spectroscopy, and binding assays. Such studies are crucial for understanding how modifications to the compound's structure can affect its efficacy and safety profile.

Structural Comparison

Several compounds share structural similarities with this compound. These include:

Compound NameStructure FeaturesUnique Attributes
2-chloro-N-[3-(trifluoromethyl)phenyl]acetamideLacks alkyne functionalitySimpler structure; less reactive
4-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-enamide}Contains an alkene instead of an alkynePotentially different reactivity
N-(4-chlorophenyl)-N'-(trifluoromethyl)ureaUrea derivativeDifferent functional groups influencing solubility

These comparisons highlight the unique combination of functional groups present in this compound, which may contribute to its distinct biological activities and chemical reactivity.

Safety and Hazards

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, thereby inhibiting or modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloroacetamide Derivatives with Trifluoromethylphenyl Groups

  • 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) Structure: Lacks the propargyl group but retains the trifluoromethylphenyl and chloroacetamide moieties. Activity: Demonstrated potent repellent activity against Aedes aegypti mosquitoes (96.5% repellency at 25 nmol/cm²) .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Structure: Incorporates a benzothiazole ring instead of the propargyl linker. Key Difference: The benzothiazole group may enhance binding to enzymatic targets, while the propargyl group in the target compound could facilitate covalent interactions or polymerization.

Chloroacetamides with Aliphatic or Aromatic Substituents

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

    • Structure : Contains methoxymethyl and diethylphenyl groups.
    • Application : Widely used as a pre-emergent herbicide in maize and soy crops .
    • Key Difference : The trifluoromethyl group in the target compound may confer greater metabolic stability and lipophilicity, enhancing environmental persistence compared to alachlor.
  • 2,2-Dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide

    • Structure : Features a propenyl (allyl) group instead of propargyl and a dichloroacetamide core.
    • Application : Intermediate in the synthesis of the herbicide Fluorochloridone, with a yield exceeding 95% under optimized conditions .
    • Key Difference : The propargyl group in the target compound introduces a rigid triple bond, which may alter reactivity in cyclization or polymerization reactions compared to the propenyl analog.

Trifluoromethyl-Containing Amides

  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
    • Structure : Substitutes the trifluoromethylphenyl-propargyl moiety with a trifluoroethyl group.
    • Similarity : Structural similarity score of 0.72 to the target compound .
    • Key Difference : The trifluoroethyl group likely increases solubility in polar solvents, whereas the aromatic trifluoromethylphenyl group in the target compound enhances π-π stacking interactions.

Comparative Data Table

Compound Name Key Structural Features Applications/Activity Key Findings/References
2-Chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide Propargyl linker, trifluoromethylphenyl Potential agrochemical/pharmaceutical Limited data; structural uniqueness highlighted
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) No propargyl group Mosquito repellent 96.5% repellency against Aedes aegypti
Alachlor Methoxymethyl, diethylphenyl Pre-emergent herbicide Broad-spectrum weed control
2,2-Dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide Propenyl group, dichloroacetamide Herbicide intermediate Yield >95% under optimized conditions
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole ring Patented for unspecified uses Structural novelty emphasized

Research Implications and Gaps

  • Reactivity : The propargyl group in the target compound may enable click chemistry applications or participation in Diels-Alder reactions, unlike analogs with saturated linkers .
  • Biological Activity : While 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (6a) shows insect repellency, the propargyl variant’s bioactivity remains unexplored. Testing against similar targets (e.g., mosquito odorant receptors) is warranted .

Biological Activity

2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide is a synthetic compound notable for its unique chemical structure, which includes a chloro group, a trifluoromethyl group, and an acetamide functional group. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClF3NOC_{12}H_{9}ClF_{3}NO, with a molecular weight of approximately 275.65 g/mol. Its structure allows for various chemical interactions that are critical for its biological activity.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit significant antitumor properties. Research indicates that compounds with similar structural features often display cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have shown enhanced activity due to their ability to interact with biological targets through hydrophobic contacts and hydrogen bonding .

Table 1: Comparison of Antitumor Activities of Related Compounds

Compound NameIC50 (µg/mL)Mechanism of Action
This compoundTBDPotentially through apoptosis induction
Doxorubicin0.5DNA intercalation and topoisomerase inhibition
Compound X1.98 ± 1.22Inhibition of Bcl-2 protein

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets .

Pharmacological Profile

While specific data on the pharmacological profile of this compound is limited, its structural analogs have been studied extensively. The presence of halogenated groups often correlates with increased biological activity, as seen in various studies focusing on similar compounds .

Case Studies

A recent study explored the effects of structurally similar compounds on human cancer cell lines, demonstrating that modifications to the phenyl ring significantly impacted cytotoxicity. Such findings suggest that further optimization of 2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ylo}acetamide could enhance its therapeutic potential .

Q & A

Q. Example Data :

  • Crystal Parameters (from analogous structures):
    • Space group: P1 (triclinic)
    • Unit cell dimensions: a = 8.4408 Å, b = 9.385 Å, c = 9.455 Å .

Advanced: What strategies optimize reaction yield and purity in large-scale synthesis?

Methodological Answer:
Key optimizations include:

  • Temperature Control : Maintaining 0°C during acetylation to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .
  • Catalyst Loading : Reducing Pd catalyst to 2 mol% in Sonogashira coupling while maintaining >60% yield .
  • Purification : Switching from column chromatography to recrystallization (toluene/hexane) for scalability .

Q. Example Data :

  • Antimicrobial Activity (MIC values):
    • Staphylococcus aureus: 0.15–5.57 µM .
    • Enterococcus faecalis: 2.34–44.5 µM .

Advanced: What challenges arise in computational modeling of this compound?

Methodological Answer:
Key challenges include:

  • Conformational Flexibility : The propargyl group adopts multiple rotamers, requiring molecular dynamics (MD) simulations to sample energetically favorable states .
  • Electrostatic Interactions : Accurate parameterization of the CF₃ group in force fields (e.g., CHARMM, AMBER) to model halogen bonding .
  • Solvent Effects : Explicit solvent models (e.g., TIP3P water) are needed to simulate aqueous solubility trends .

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